Methyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate is a bicyclic organic compound characterized by its unique structural features, including a hydroxymethyl group and a carboxylate ester. The compound has the molecular formula and a molecular weight of 184.24 g/mol. It is identified by the CAS number 2091771-31-0 and is used in various scientific applications, particularly in organic synthesis and medicinal chemistry.
Methyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate falls under the category of bicyclic compounds, specifically within the class of bicyclo[3.1.1]heptanes. It is classified as an ester due to the presence of the carboxylate functional group.
The synthesis of methyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate typically involves several steps that can include cyclization reactions and functional group modifications.
One common synthetic route involves:
The synthesis may require specific reagents and controlled conditions, such as temperature and pressure, to ensure high yields and purity. For instance, utilizing photochemical methods or specific catalysts can enhance reaction efficiency.
The molecular structure of methyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate can be represented using various structural formulas:
COC(=O)C12CCCC(CO)(C1)C2This notation indicates the presence of a methyl ester group (methoxy carbonyl) attached to a bicyclic framework with a hydroxymethyl substituent at one of the bridgehead positions.
The compound's configuration allows for interesting stereochemical properties due to its bicyclic nature, which can influence its reactivity and interaction with biological targets.
Methyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate can participate in various chemical reactions:
Common reagents for these reactions include:
The compound's bicyclic structure allows it to fit into binding sites on target molecules, potentially modulating biological pathways through competitive inhibition or activation mechanisms.
Methyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate has several applications across different fields:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: